2,4-Dichloro-5-iodotoluene
Overview
Description
2,4-Dichloro-5-iodotoluene is a halogenated hydrocarbon . It has the molecular formula C7H5Cl2I .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-iodotoluene consists of a toluene (methylbenzene) ring with two chlorine atoms and one iodine atom attached . The exact positions of these atoms on the ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Hypervalent Iodine Reagent-Based α-Carbonyl Dihalogenation
- Application : A study by Tao, Tran, & Murphy (2013) discusses using a hypervalent iodine reagent for α-carbonyl dihalogenation. This process involves treating diazoacetate derivatives with iodotoluene difluoride to achieve gem-dichlorination or gem-difluorination.
Friedel–Crafts Acylation of Aromatic Halogen Derivatives
- Application : Gore, Thorburn, & Weyell (1971) explored the Friedel–Crafts acylation reactions with iodotoluenes, resulting in various diiodotoluenes and chloroiodobenzenes (Gore, Thorburn, & Weyell, 1971).
Iodofluorination of Alkenes and Alkynes
- Application : Conte, Panunzi, & Tingoli (2006) found that a mixture of iodine and 4-iodotoluene difluoride can add in a Markovnikov fashion to alkenes and alkynes, showcasing its use in iodofluorination processes (Conte, Panunzi, & Tingoli, 2006).
Dichlorination Catalyst
- Application : A catalyst using 4-iodotoluene dichloride for adding chlorine atoms to alkenes is discussed by Peplow (2019). This method offers a new approach to synthesizing chlorinated natural products (Peplow, 2019).
α-Oxygen Functionalizations of β-Dicarbonyl Compounds
- Application : Yu, Tian, & Zhang (2010) describe using p-iodotoluene difluoride for introducing various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds (Yu, Tian, & Zhang, 2010).
Electronic and Vibrational Spectra Studies
- Application : Goel (1984) reported the infrared, Raman, and ultraviolet spectra of di-halogentoluenes, including 2-fluoro-5-iodotoluene, providing insights into their electronic and vibrational properties (Goel, 1984).
properties
IUPAC Name |
1,5-dichloro-2-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIWMIAJMKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-iodotoluene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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